![molecular formula C18H10N2 B12555170 [(Anthracen-2-yl)methylidene]propanedinitrile CAS No. 185693-28-1](/img/structure/B12555170.png)
[(Anthracen-2-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Anthracen-2-yl)methylidene]propanedinitrile is a chemical compound that features an anthracene moiety linked to a propanedinitrile group
Vorbereitungsmethoden
The synthesis of [(Anthracen-2-yl)methylidene]propanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . This method allows for the efficient synthesis of anthracene-based compounds with high yields and purity.
Analyse Chemischer Reaktionen
[(Anthracen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
[(Anthracen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its efficient blue-emitting properties.
Materials Science: It is employed in the design of new materials with unique photophysical properties, such as high thermal stability and blue emission with high quantum yield.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of [(Anthracen-2-yl)methylidene]propanedinitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The anthracene moiety provides a stable aromatic system that can interact with other molecules through π-π stacking interactions, while the nitrile groups can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
[(Anthracen-2-yl)methylidene]propanedinitrile can be compared with other anthracene-based compounds, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents and specific applications. This compound is unique due to its combination of anthracene and nitrile groups, which provide distinct electronic and structural characteristics .
Eigenschaften
CAS-Nummer |
185693-28-1 |
|---|---|
Molekularformel |
C18H10N2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-(anthracen-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C18H10N2/c19-11-14(12-20)7-13-5-6-17-9-15-3-1-2-4-16(15)10-18(17)8-13/h1-10H |
InChI-Schlüssel |
BSQIXIBCINAIMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
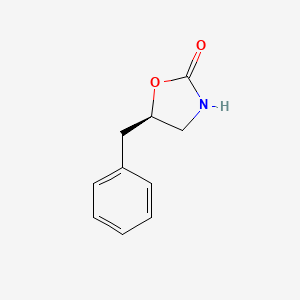
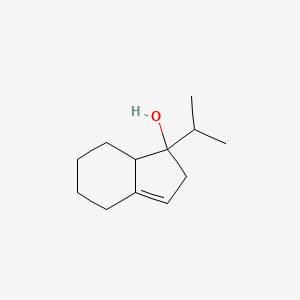
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
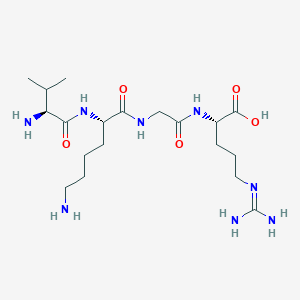
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
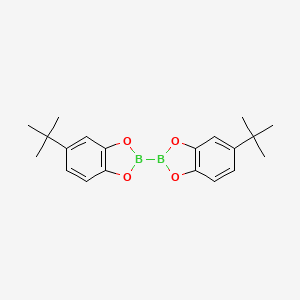
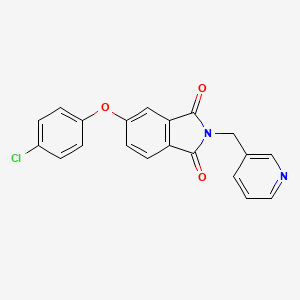
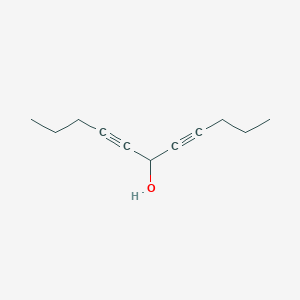

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
